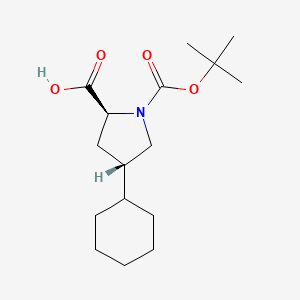

(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(2S,4S)-Boc-4-cyclohexyl-pyrrolidine-2-carboxylic acid” is likely a derivative of pyrrolidine, which is a cyclic amine . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is often used in organic synthesis to protect amines .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “(2S,4S)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride” have been synthesized . The synthesis of these amino acids was achieved through succinct sequences .Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrrolidine ring, a carboxylic acid group, a cyclohexyl group, and a tert-butoxycarbonyl group .科学的研究の応用

Stereocontrolled Syntheses of Kainoid Amino Acids

A study highlighted the use of N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes, precursors in the syntheses of neuroexcitants and kainoid amino acids. A key step involves the intermolecular radical addition of 2-iodoethanol to a N-Boc 2-(alkyl or aryl)sulfonyl-7-azabicyclo[2.2.1]heptadiene, leading to nitrogen-directed homoallylic radical rearrangement. This provides an efficient entry to polysubstituted pyrrolidines and kainoid amino acids, showcasing a method for creating complex neuroactive compounds (Hodgson, Hachisu, & Andrews, 2005).

Accessing Carboannulated and Functionalized Triazolopyridines

Another research demonstrated the reactivity of 4-(N-Boc-amino)-1,2,3-triazole-5-carbaldehydes with cycloalkanones and other compounds, leading to the formation of new derivatives of triazolopyridine. This process involves annulation of the pyridine ring, highlighting the role of Boc-protected amino compounds in synthesizing complex heterocyclic structures (Syrota et al., 2020).

Condensation of Carboxylic Acids with N-Heterocycles

Research on the condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides was facilitated by di-tert-butyl dicarbonate (Boc2O). This method allows the acylation of a wide range of non-nucleophilic nitrogen compounds, indicating a broader application of Boc-protected compounds in synthesizing acylated heterocycles with high functional group compatibility (Umehara, Ueda, & Tokuyama, 2016).

Synthesis of Amino Acid and Peptide Analogues

2-Amino-4-pyrrolidinothieno[2,3-d]pyrimidine-6-carboxylic acid (ATPC) serves as a building block for peptidomimetics, obtained through hydrolysis and hydrogenolysis. This study demonstrates the synthesis of ATPC-amino acids and ATPC-peptides, incorporating ATPC as an N-terminal moiety in peptide synthesis. It exemplifies the application of Boc methodology in the synthesis of complex peptidomimetic structures (Bissyris et al., 2005).

Safety and Hazards

特性

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-12(9-13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYGHRWCXWTYGS-OLZOCXBDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

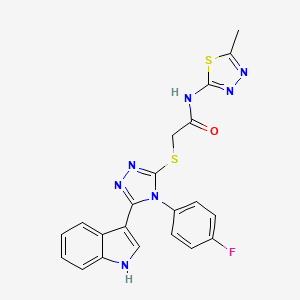

![N-(3-chloro-4-fluorobenzyl)-2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2829410.png)

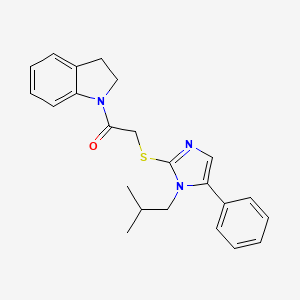

![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2829416.png)

![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B2829418.png)

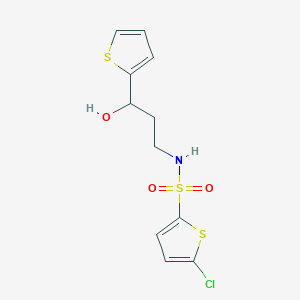

![4-Methoxy-3-[2-(2-methylpropylsulfanyl)ethoxy]benzaldehyde](/img/structure/B2829423.png)

![5-Methyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2829427.png)

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2829431.png)